molecular formula C6H5ClN4O B13144453 6-Chloro-2-methoxy-7H-purine CAS No. 1334337-31-3

6-Chloro-2-methoxy-7H-purine

Cat. No.: B13144453
CAS No.: 1334337-31-3
M. Wt: 184.58 g/mol
InChI Key: MXUHLLULGWZJBG-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-7H-purine is a derivative of purine, a fundamental heterocyclic compound that plays a crucial role in biochemistry Purines are essential components of nucleic acids, such as DNA and RNA, and are involved in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methoxy-7H-purine typically involves the chlorination of 2-methoxypurine. One common method is the reaction of 2-methoxypurine with phosphorus oxychloride in the presence of a base such as dimethylaniline. This reaction proceeds under reflux conditions, resulting in the substitution of the hydrogen atom at the 6-position with a chlorine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methoxy-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkyl halides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, along with ligands and bases, are used in organic solvents like toluene or ethanol.

Major Products Formed:

  • Substituted purine derivatives with various functional groups.
  • Oxidized or reduced forms of the original compound.
  • Coupled products with extended carbon chains or aromatic rings.

Scientific Research Applications

6-Chloro-2-methoxy-7H-purine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex purine derivatives. Its reactivity makes it useful in studying substitution and coupling reactions.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes and receptors. It helps in understanding the mechanisms of DNA and RNA synthesis and repair.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed as intermediates in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxy-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methoxy groups influence its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by mimicking the natural substrates or by binding to the active sites, thereby blocking the enzymatic reactions. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

    6-Chloropurine: Similar in structure but lacks the methoxy group at the 2-position.

    2-Methoxypurine: Lacks the chlorine atom at the 6-position. It is a precursor in the synthesis of 6-Chloro-2-methoxy-7H-purine and has its own set of applications in research and industry.

    6-Chloro-9H-purine: Another derivative with a chlorine atom at the 6-position but different substituents at other positions.

Uniqueness: this compound is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. These modifications enhance its reactivity and potential as a versatile intermediate in synthetic chemistry and as a probe in biological studies.

Properties

IUPAC Name

6-chloro-2-methoxy-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUHLLULGWZJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=N1)Cl)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309556
Record name 6-Chloro-2-methoxy-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334337-31-3
Record name 6-Chloro-2-methoxy-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334337-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-methoxy-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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